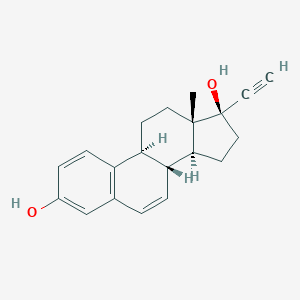
6,7-Dehydro Ethynyl Estradiol
Descripción general
Descripción
6,7-Dehydro Ethynyl Estradiol, also known as 19-Norpregna-1,3,5 (10),6-tetraen-20-yne-3,17-diol, is an impurity of Ethinyl Estradiol . It appears as an off-white solid .
Synthesis Analysis
The synthesis of 6,7-Dehydro Ethynyl Estradiol involves the use of 6-DEHYDROESTRONE and Acetylene . In a study, Ethinyl Estradiol was developed and characterized using different excipients and solvents to enhance its solubility . The excipients used were starch, microcrystalline cellulose, lactose, and PVP, and the solvents tested were ethanol, acetone, dichloromethane, and chloroform .Molecular Structure Analysis
The molecular formula of 6,7-Dehydro Ethynyl Estradiol is C20H22O2 . A full solid-state characterization of Ethinyl Estradiol was conducted using differential scanning calorimetry (DSC), thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FTIR), powder X-ray diffraction (PXRD), and scanning electron microscopy .Physical And Chemical Properties Analysis
6,7-Dehydro Ethynyl Estradiol is an off-white solid . Its molecular weight is 294.40 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
- Studies explore its binding affinity to estrogen receptors (ERα and ERβ) and its influence on gene expression related to cell proliferation, differentiation, and metabolism .
- Scientists assess its persistence, bioaccumulation, and potential ecological risks. Regulatory agencies worldwide monitor estrogenic compounds like this to protect aquatic ecosystems .
Endocrine Disruption Studies
Environmental Contaminant Assessment
Safety and Hazards
6,7-Dehydro Ethynyl Estradiol is classified as Carcinogenicity (Category 1B), Reproductive toxicity (Category 2), and Hazardous to the Aquatic Environment, Acute Hazard (Category 1) . Ethinyl Estradiol is harmful if swallowed, suspected of causing cancer, may damage fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects .
Mecanismo De Acción
Target of Action
6,7-Dehydro Ethynyl Estradiol is a derivative of Ethinylestradiol (EE), which is a synthetic form of the natural hormone estradiol . The primary targets of EE are estrogen receptors, which play a crucial role in various physiological processes such as reproduction, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
EE, and by extension 6,7-Dehydro Ethynyl Estradiol, binds to estrogen receptors, modulating gene transcription and protein synthesis . This interaction results in a wide range of effects, depending on the target tissue. For instance, in the female reproductive system, it can lead to changes in the uterine lining, preparing it for possible implantation of a fertilized egg .
Biochemical Pathways
Ee is known to be metabolized primarily by cytochrome p450 enzymes, specifically cyp3a4, cyp3a5, cyp2c8, cyp2c9, and cyp1a2 . These enzymes hydroxylate EE at various positions, and the hydroxylated metabolites can then be further metabolized .
Pharmacokinetics
Ee is known for its high oral bioavailability and resistance to metabolism due to steric hindrance by its c17α ethynyl group . This makes EE more potent when taken orally compared to estradiol
Result of Action
The molecular and cellular effects of 6,7-Dehydro Ethynyl Estradiol are likely to be similar to those of EE, given their structural similarity. EE has a wide range of effects, including modulation of brain function, with effects on mood, emotionality, sexuality, cognition, and memory . It can also cause physical changes such as breast tenderness and fullness .
Action Environment
The action of 6,7-Dehydro Ethynyl Estradiol, like other pharmaceutical estrogens, can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the bioavailability and efficacy of the compound . Additionally, EE has been found in various environmental compartments, including surface water, due to its use in oral contraceptives and subsequent excretion
Propiedades
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4-7,12,16-18,21-22H,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXHHBFTRYNQBO-SLHNCBLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30217987 | |
| Record name | 6,7-Dehydro ethynyl estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dehydro Ethynyl Estradiol | |
CAS RN |
67703-68-8 | |
| Record name | 6,7-Dehydro ethynyl estradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067703688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dehydro ethynyl estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-DEHYDROETHYNYLESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6EZ3B8WFC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B124859.png)











![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)
